4-chloro-N-{6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-2,3,4,5,6,7-hexahydro-1H-indol-3-yl}benzenesulfonamide
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Overview
Description
4-CHLORO-N-[6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL]BENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of functional groups, including a sulfonamide, indole, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-[6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of the trifluoromethyl groups and the sulfonamide moiety. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: The carbonyl groups may be reduced to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield indole-2,3-dione derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industrial sector, the compound might be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl groups could enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
4-CHLORO-N-[6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL]BENZENE-1-SULFONAMIDE: can be compared with other sulfonamides, indoles, and trifluoromethyl-containing compounds.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which can impart distinct chemical and biological properties. The presence of multiple trifluoromethyl groups, for example, can significantly influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C24H19ClF6N2O4S |
---|---|
Molecular Weight |
580.9 g/mol |
IUPAC Name |
4-chloro-N-[6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-5,7-dihydroindol-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C24H19ClF6N2O4S/c1-21(2)11-17-19(18(34)12-21)22(24(29,30)31,32-38(36,37)16-8-6-14(25)7-9-16)20(35)33(17)15-5-3-4-13(10-15)23(26,27)28/h3-10,32H,11-12H2,1-2H3 |
InChI Key |
RSFZXGGSGBOHOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(C(=O)N2C3=CC=CC(=C3)C(F)(F)F)(C(F)(F)F)NS(=O)(=O)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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